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Compound of Interest

Compound Name:
Benzene-d5-propanoic-d4acid

(9CI)

Cat. No.: B3044231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzene-d5-propanoic-d4 acid (9CI), also known as hydrocinnamic acid-d9, is a deuterated

analog of hydrocinnamic acid. Its chemical structure consists of a pentadeuterated benzene

ring attached to a propanoic acid chain that is tetradeuterated at the α and β positions. This

extensive isotopic labeling makes it a valuable tool in analytical and metabolic research,

particularly in studies involving mass spectrometry. Its primary application is as an internal

standard for the accurate quantification of hydrocinnamic acid and related compounds in

complex biological matrices. This guide provides a comprehensive overview of its chemical

properties, synthesis, and applications, with a focus on its utility in drug development and

metabolic research.

Chemical and Physical Properties
Benzene-d5-propanoic-d4 acid (9CI) is a solid at room temperature. The incorporation of nine

deuterium atoms significantly increases its molecular weight compared to the unlabeled

hydrocinnamic acid, which is crucial for its use as an internal standard in mass spectrometry-

based assays.
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Property Value Reference

CAS Number 307558-32-3 [1]

Molecular Formula C₆D₅CD₂CD₂COOH [2]

Molecular Weight 159.23 g/mol [2]

Synonyms

Hydrocinnamic acid-d9, 3-

Phenylpropionic-d9 acid,

2,2,3,3-tetradeuterio-3-

(2,3,4,5,6-

pentadeuteriophenyl)propanoic

acid

[1]

Isotopic Purity ≥98 atom % D [2]

Melting Point 47-49 °C

Boiling Point
280 °C (for unlabeled

compound)

Appearance Solid

Synthesis
The synthesis of Benzene-d5-propanoic-d4 acid (9CI) involves the introduction of deuterium

atoms onto both the aromatic ring and the propanoic acid side chain of a suitable precursor.

While specific proprietary methods may exist, a general synthetic approach can be inferred

from established deuteration techniques. A plausible synthetic route involves the deuteration of

a cinnamic acid precursor followed by the reduction of the double bond.

General Synthetic Workflow
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Synthesis of Benzene-d5-propanoic-d4 acid (9CI)

Starting Material:
Cinnamic Acid

Deuteration of Benzene Ring
(e.g., using deuterated acid and catalyst)

Cinnamic acid-d5

Catalytic Reduction of Alkene
(using Deuterium gas (D2) and a catalyst like Pd/C)

Benzene-d5-propanoic-d4 acid (9CI)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of Benzene-d5-propanoic-d4 acid (9CI).

Experimental Protocol: A Generalized Approach
The following is a generalized protocol for the synthesis of deuterated hydrocinnamic acids,

which can be adapted for Benzene-d5-propanoic-d4 acid (9CI).

Materials:

Cinnamic acid

Deuterated sulfuric acid (D₂SO₄) or other deuterating agent
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Deuterium oxide (D₂O)

Palladium on carbon (Pd/C) catalyst

Deuterium gas (D₂)

Anhydrous organic solvent (e.g., ethyl acetate-d8)

Sodium bicarbonate solution

Hydrochloric acid (deuterated if necessary)

Anhydrous magnesium sulfate

Procedure:

Deuteration of the Benzene Ring: Cinnamic acid is dissolved in a strong deuterated acid,

such as deuterated sulfuric acid, and heated to facilitate the electrophilic substitution of

hydrogen with deuterium on the aromatic ring. The reaction is monitored by NMR until the

desired level of deuteration is achieved. The mixture is then carefully neutralized and the

deuterated cinnamic acid is extracted.

Reduction of the Alkene Chain: The resulting cinnamic acid-d5 is dissolved in a suitable

deuterated solvent. A palladium on carbon catalyst is added to the solution. The reaction

vessel is then placed under an atmosphere of deuterium gas (D₂). The mixture is stirred at

room temperature until the reaction is complete, which can be monitored by the cessation of

D₂ uptake or by TLC/LC-MS.

Work-up and Purification: The catalyst is removed by filtration. The solvent is evaporated

under reduced pressure. The residue is redissolved in an organic solvent and washed with a

dilute acid, then with brine. The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed to yield the crude product.

Purification: The crude Benzene-d5-propanoic-d4 acid (9CI) can be further purified by

recrystallization or column chromatography to achieve high purity.

Applications in Research and Drug Development
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The primary utility of Benzene-d5-propanoic-d4 acid (9CI) lies in its application as an internal

standard in quantitative analytical methods. Its nine deuterium atoms provide a distinct mass

shift from the endogenous, unlabeled compound, allowing for precise quantification even at low

concentrations in complex biological matrices.

Use as an Internal Standard in LC-MS
In liquid chromatography-mass spectrometry (LC-MS) analysis, an internal standard is a

compound that is added in a known quantity to both the calibration standards and the unknown

samples. It helps to correct for variations in sample preparation, injection volume, and

ionization efficiency in the mass spectrometer.

LC-MS Workflow with Internal Standard

Biological Sample
(e.g., plasma, urine)

Addition of a known amount of
Benzene-d5-propanoic-d4 acid (IS)

Sample Preparation
(e.g., Protein Precipitation, SPE)

LC-MS/MS Analysis

Quantification:
Ratio of Analyte Peak Area to IS Peak Area

Click to download full resolution via product page
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Caption: A typical workflow for quantitative analysis using an internal standard in LC-MS.

Experimental Protocol: Quantification of a Drug
Metabolite
This protocol outlines a general procedure for the quantification of a hypothetical acidic drug

metabolite in human plasma using Benzene-d5-propanoic-d4 acid (9CI) as an internal

standard.

Materials:

Human plasma samples

Benzene-d5-propanoic-d4 acid (9CI) stock solution (internal standard, IS)

Analyte stock solution (drug metabolite)

Acetonitrile

Formic acid

Water (LC-MS grade)

Centrifuge

LC-MS/MS system

Procedure:

Preparation of Calibration Standards and Quality Controls (QCs): A series of calibration

standards and QCs are prepared by spiking known concentrations of the analyte stock

solution into blank human plasma.

Sample Preparation:

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the

internal standard stock solution.
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Vortex briefly to mix.

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

Vortex for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

LC Conditions: Use a C18 reverse-phase column with a gradient elution of mobile phase A

(water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

MS/MS Conditions: Operate the mass spectrometer in negative ion mode using multiple

reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for both

the analyte and the internal standard.

Data Analysis:

Integrate the peak areas for both the analyte and the internal standard.

Calculate the peak area ratio (analyte/IS).

Construct a calibration curve by plotting the peak area ratio versus the concentration of

the calibration standards.

Determine the concentration of the analyte in the unknown samples by interpolating their

peak area ratios from the calibration curve.

Conclusion
Benzene-d5-propanoic-d4 acid (9CI) is an indispensable tool for researchers in the fields of

drug metabolism, pharmacokinetics, and metabolomics. Its high level of deuteration ensures

minimal isotopic overlap with the unlabeled analyte and provides a robust internal standard for

accurate and precise quantification by mass spectrometry. The methodologies outlined in this

guide provide a framework for its synthesis and application, highlighting its critical role in
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advancing our understanding of biological systems and facilitating the development of new

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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